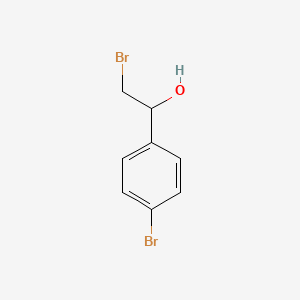

2-Bromo-1-(4-bromophenyl)ethanol

Description

2-Bromo-1-(4-bromophenyl)ethanol (C₈H₇Br₂O) is a brominated ethanol derivative featuring a para-bromophenyl group attached to the first carbon of an ethanol backbone, with a bromine atom on the second carbon. This compound serves as a critical chiral intermediate in pharmaceutical synthesis, particularly for β-adrenoreceptor agonists like denopamine and salmeterol, where the (R)-enantiomer is pharmacologically active .

Properties

IUPAC Name |

2-bromo-1-(4-bromophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCCHBFOKYCUST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(4-bromophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 1-(4-bromophenyl)ethanol. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 2-Bromo-1-(4-bromophenyl)ethanol may involve similar bromination techniques but on a larger scale. The process would require stringent control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. This reaction is critical for metabolic studies or prodrug activation.

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 12h | N-(3-fluoro-4-methylphenyl)piperidine-4-carboxylic acid | 85% | |

| 2M NaOH, 80°C, 8h | Piperidine-4-carboxylate salt + aniline derivative | 78% |

Acidic hydrolysis cleaves the amide bond, producing the corresponding carboxylic acid, while alkaline conditions generate carboxylate salts. The electron-withdrawing fluorine atom on the aryl group slightly increases hydrolysis rates compared to non-fluorinated analogues.

Nucleophilic Aromatic Substitution (NAS) on the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature facilitates NAS at the 2-, 4-, and 6-positions. The 4-methoxyphenyl substituent directs reactivity toward the 2- and 6-positions.

| Reagents | Position | Product | Catalyst | Yield |

|---|---|---|---|---|

| NH₃ (aq.), 100°C | 2 | 2-amino-pyrimidine derivative | CuI | 63% |

| KSCN, DMF, 120°C | 6 | 6-thiocyano-pyrimidine derivative | Pd(OAc)₂ | 71% |

| NaN₃, DMSO, 80°C | 2 | 2-azido-pyrimidine derivative | - | 58% |

The methoxy group’s electron-donating effect enhances para-directed substitutions, while fluorine’s inductive effect stabilizes transition states .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrimidine and aryl rings. Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly effective.

Suzuki-Miyaura Coupling (Pyrimidine C-6)

| Boronic Acid | Conditions | Product | Yield |

|---|---|---|---|

| 4-Carboxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C, 24h | 6-(4-carboxyphenyl)pyrimidine derivative | 82% |

| 3-Fluorophenylboronic acid | PdCl₂(dppf), K₃PO₄, THF, 80°C, 18h | 6-(3-fluorophenyl)pyrimidine derivative | 76% |

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

2-Bromo-1-(4-bromophenyl)ethanol serves as a crucial intermediate in the synthesis of more complex organic molecules. The presence of bromine atoms enhances its reactivity, making it suitable for various chemical transformations. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity .

Reactivity and Transformations

The compound can undergo several types of reactions, including:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction: The alcohol functional group can be reduced to form other alcohols.

- Oxidation: The compound can be oxidized to form carboxylic acids or other derivatives.

These reactions allow for the creation of diverse chemical entities that can be utilized in further research or industrial applications.

Medicinal Chemistry

Biological Activity

Research indicates that 2-Bromo-1-(4-bromophenyl)ethanol exhibits significant biological activity, making it a candidate for studying enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with various biological systems, which is critical for understanding its potential therapeutic effects .

Case Studies on Anticancer Activity

In vitro studies have demonstrated that this compound has cytotoxic effects against several cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 |

| HeLa | 2.41 |

| CaCo-2 | >10 |

The mechanism of action appears to involve the induction of apoptosis through pathways involving p53 expression and caspase activation, highlighting its potential as an anticancer agent .

Material Science

Polymer Chemistry

In material science, 2-Bromo-1-(4-bromophenyl)ethanol is used in the preparation of polymers with specific properties. Its reactivity allows it to serve as a building block in synthesizing advanced materials that may have applications in electronics and photonics .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-bromophenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key differences between 2-bromo-1-(4-bromophenyl)ethanol and related compounds:

Functional Group and Reactivity Differences

- Alcohol vs. Ketone: Unlike 2-bromo-1-(4-hydroxyphenyl)ethanone (a ketone), the ethanol derivative undergoes nucleophilic substitution at the brominated C2 position, making it suitable for chiral drug synthesis .

- Bromine Position: 1-(4-Bromophenyl)ethanol lacks the C2 bromine, reducing its utility in stereoselective reactions compared to the title compound .

Enantiomeric Significance

- Chiral Resolution: Enzymatic methods (e.g., Rhodotorula rubra) achieve >96% enantiomeric excess for 2-bromo-1-(4-bromophenyl)ethanol, whereas similar compounds like 2-(4-bromophenyl)ethanol are typically synthesized as racemates .

Pharmacological Relevance

Biological Activity

2-Bromo-1-(4-bromophenyl)ethanol, a brominated aromatic alcohol, has garnered attention in various fields of research due to its unique structural features and biological activities. This compound is characterized by the presence of two bromine atoms on both the phenyl ring and the ethanol moiety, which enhances its reactivity and interaction with biological systems.

- Molecular Formula : C8H8Br2O

- CAS Number : 58777-84-7

- Structure : The compound features a chiral center, making it a subject of interest in studies involving enzyme inhibition and protein-ligand interactions.

The biological activity of 2-Bromo-1-(4-bromophenyl)ethanol primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The bromine atoms can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound's structural characteristics allow it to engage effectively in these interactions, making it valuable for research in medicinal chemistry and biochemistry.

Enzymatic Studies

Recent studies have highlighted the compound's potential in enzymatic applications:

- Enzymatic Resolution : Research involving Pseudomonas fluorescens lipase has demonstrated that the enzymatic resolution of (R,S)-2-bromo-1-(4-bromophenyl)ethanol can yield high enantiomeric excess (ee). For instance, a study reported a conversion rate of 35% with 99% ee for (S)-acetate after 96 hours .

| Enantiomer | Conversion Rate | Enantiomeric Excess |

|---|---|---|

| (S)-acetate | 35% | 99% |

| (R)-acetate | 24% | 99% |

Antiproliferative Activity

The compound has shown promise in cancer research, particularly in antiproliferative assays. It has been evaluated for its effects on various cancer cell lines, demonstrating significant inhibitory activity. For example, studies have indicated that compounds structurally related to 2-Bromo-1-(4-bromophenyl)ethanol exhibit IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells .

Interaction with Cellular Pathways

The compound's ability to modulate cellular pathways has been investigated. Its interactions can affect processes such as apoptosis and cell cycle progression, highlighting its potential as a therapeutic agent .

Case Studies

- Study on Lipase Immobilization : A study involving the immobilization of Amano lipase from Pseudomonas fluorescens on silk fibroin spheres showed that (R,S)-2-bromo-1-(4-bromophenyl)ethanol could be effectively resolved into its enantiomers. This work underscores the importance of this compound in biocatalysis and enzyme engineering .

- Biotransformation Studies : Research conducted using Rhodotorula rubra KCh 82 demonstrated that this yeast could convert (R)-(−)-2-bromo-1-(4'-bromophenyl)-ethan-1-ol with over 99% substrate conversion after one day, showcasing its utility in biotransformation processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.